Nortriptyline Hydrochloride addresses the need for a stable, highly selective NET inhibitor without the variability of amitriptyline metabolism or poor aqueous solubility of the free base. Key differentiators: • 47-fold selectivity for NET over SERT, avoiding serotonergic off-target effects. • Hydrochloride salt solubility ~11 mg/mL in water enables physiological dosing without DMSO. • Reduced muscarinic affinity (Ki 37 nM) minimizes anticholinergic artifacts in behavioral pain models.
Nortriptyline Hydrochloride (CAS: 894-71-3) is a secondary amine tricyclic antidepressant (TCA) and the primary active N-demethylated metabolite of amitriptyline. As a highly potent norepinephrine transporter (NET) inhibitor, it is a critical reference standard and active pharmaceutical ingredient in neuropharmacology and pain management research. Procuring the hydrochloride salt ensures a stable, highly pure crystalline solid that overcomes the poor aqueous solubility of the free base, making it a highly reliable form for reproducible formulation in physiological buffers and solid-state drug development [1].
Generic substitution with the parent compound, amitriptyline, fundamentally alters experimental outcomes due to amitriptyline's dual SERT/NET inhibition and significantly higher affinity for off-target muscarinic and histaminergic receptors. Procuring amitriptyline instead of nortriptyline requires hepatic N-demethylation to yield the active nortriptyline metabolite, introducing metabolic variability in in vivo models[1]. Furthermore, attempting to utilize nortriptyline free base instead of the hydrochloride salt severely restricts aqueous processability, necessitating organic solvents that can confound cellular assays and alter pharmacokinetic absorption profiles [2].
Nortriptyline hydrochloride functions as a highly selective inhibitor of the norepinephrine transporter (NET) with a Ki of 3.4 nM, while exhibiting much lower affinity for the serotonin transporter (SERT) with a Ki of 161 nM. In stark contrast, its parent compound amitriptyline acts as a dual inhibitor, favoring SERT (Ki = 3.45 nM) over NET (Ki = 13.3 nM) [REFS-1, REFS-2].
| Evidence Dimension | NET vs. SERT Inhibition (Ki) |
| Target Compound Data | Nortriptyline: NET Ki = 3.4 nM, SERT Ki = 161 nM |
| Comparator Or Baseline | Amitriptyline: SERT Ki = 3.45 nM, NET Ki = 13.3 nM |
| Quantified Difference | Nortriptyline is ~47-fold selective for NET over SERT, whereas amitriptyline is ~3.8-fold selective for SERT over NET. |
| Conditions | In vitro radioligand binding assays |
Procuring nortriptyline allows researchers to isolate noradrenergic mechanisms without the confounding serotonergic activity inherent to amitriptyline.
A major limitation of tertiary amine TCAs is their strong anticholinergic activity, which can confound behavioral and physiological data. Nortriptyline exhibits a significantly reduced affinity for muscarinic receptors (Ki = 37 nM) compared to amitriptyline (Ki = 18 nM) [1].
| Evidence Dimension | Muscarinic Receptor Affinity (Ki) |
| Target Compound Data | Nortriptyline Ki = 37 nM |
| Comparator Or Baseline | Amitriptyline Ki = 18 nM |
| Quantified Difference | Nortriptyline has approximately half the anticholinergic potency (higher Ki) of amitriptyline. |
| Conditions | Receptor binding affinity profiling |
Minimizes off-target anticholinergic side effects in in vivo models, yielding cleaner pharmacological data.
The free base form of nortriptyline is practically insoluble in water, complicating the preparation of dosing solutions. The hydrochloride salt of nortriptyline overcomes this barrier, providing an aqueous solubility of approximately 1 in 90 (roughly 11 mg/mL) [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Nortriptyline HCl: Soluble 1 in 90 parts water (~11 mg/mL) |
| Comparator Or Baseline | Nortriptyline Free Base: Practically insoluble in water |
| Quantified Difference | The HCl salt enables direct aqueous dissolution at >10 mg/mL without organic co-solvents. |
| Conditions | Standard USP solubility testing at ambient temperature |
Critical for the direct preparation of physiological buffers and intravenous or oral dosing formulations without relying on DMSO or ethanol.
Nortriptyline hydrochloride exhibits a high and well-defined melting point of 216–220 °C. This robust thermal profile indicates excellent solid-state stability, making it highly compatible with high-temperature pharmaceutical processing techniques.
| Evidence Dimension | Melting Point |
| Target Compound Data | 216 - 220 °C |
| Comparator Or Baseline | Standard processing threshold (typically >150 °C for hot-melt extrusion) |
| Quantified Difference | Exceeds standard thermal degradation thresholds for common pharmaceutical manufacturing processes. |
| Conditions | Standard melting point determination |
Ensures the active pharmaceutical ingredient remains stable during aggressive formulation processes like hot-melt extrusion or prolonged high-temperature storage.
Because nortriptyline possesses a 47-fold selectivity for NET over SERT, it is a highly targeted procurement choice for in vivo models requiring isolated norepinephrine reuptake inhibition. Unlike amitriptyline, it avoids confounding serotonergic pathway activation, making it highly suitable for precise neuropharmacological mapping .
Nortriptyline hydrochloride is heavily utilized in chronic and neuropathic pain research. Its reduced muscarinic receptor affinity (Ki = 37 nM) compared to tertiary amine TCAs ensures that analgesic efficacy can be evaluated with fewer anticholinergic behavioral artifacts, such as sedation or altered motor function [1].
The hydrochloride salt's solubility of ~11 mg/mL in water allows for the seamless preparation of physiological dosing solutions. This eliminates the need for organic co-solvents like DMSO, which can cause cellular toxicity in in vitro assays or alter absorption kinetics in pharmacokinetic studies[2].
In pharmacokinetic and toxicological screening, nortriptyline hydrochloride serves as a critical reference standard for quantifying the primary active N-demethylated metabolite of amitriptyline. Using it directly bypasses hepatic metabolism variables, ensuring precise calibration in mass spectrometry and HPLC workflows [3].
Irritant